Dichloroacetaldehyde diethyl acetal
Description
Overview of Dichloroacetaldehyde (B1201461) Diethyl Acetal (B89532) as an Organic Compound
Dichloroacetaldehyde diethyl acetal, with the chemical formula C₆H₁₂Cl₂O₂, is an organochlorine compound. It is a colorless liquid at room temperature. sigmaaldrich.com This compound is also known by its systematic IUPAC name, 1,1-dichloro-2,2-diethoxyethane. nih.gov It is characterized by a central ethane (B1197151) backbone with two chlorine atoms attached to one carbon and two ethoxy groups attached to the other.
The presence of the chlorine atoms and the acetal functional group confers distinct chemical properties and reactivity to the molecule. It is soluble in various organic solvents such as alcohols and ethers, and its solubility in water is also noted. The compound serves as a versatile intermediate in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂Cl₂O₂ |
| Molecular Weight | 187.06 g/mol |
| Boiling Point | 183-184 °C |
| Density | 1.138 g/mL at 25 °C |
| Refractive Index | n20/D 1.436 |
| CAS Number | 619-33-0 |
| InChI Key | CDHLQZJRWKQATP-UHFFFAOYSA-N |
| SMILES | CCOC(OCC)C(Cl)Cl |
| Data sourced from multiple references. sigmaaldrich.comnih.govscbt.comalfa-chemistry.com |
Academic Significance and Research Relevance of this compound
The academic significance of this compound lies primarily in its role as a precursor and reagent in organic synthesis. Researchers utilize this compound as a building block for constructing more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. For instance, it is a key starting material in the synthesis of the diuretic trichloromethiazide and the cytostatic agent mitotane. chemcess.comnih.gov
Its reactivity, stemming from the dichloroacetal moiety, allows for a variety of chemical transformations. These include substitution reactions, where the chlorine atoms are replaced by other functional groups, and hydrolysis to yield dichloroacetaldehyde. The study of its reaction mechanisms, such as its condensation with benzenes in the presence of sulfuric acid to form trans-stilbenes, is an area of academic interest. usbio.net Furthermore, its spectroscopic properties, including 1H NMR, have been studied to understand its molecular structure and the relationships between its constituent atoms. chemicalbook.comyoutube.comchegg.com
Historical Context of this compound Research
The history of this compound is intrinsically linked to the study of chlorinated aldehydes and their derivatives. Research into these types of compounds gained momentum with the broader development of organic chemistry. An early related discovery was the first production of dichloroacetaldehyde in 1868 by F. Paterno through the distillation of this compound with sulfuric acid. chemcess.com This indicates that the acetal was known and being investigated at least by that time.
Early research likely focused on the fundamental synthesis and characterization of the compound. The synthesis is typically achieved through the reaction of dichloroacetaldehyde with ethanol (B145695) in the presence of an acid catalyst. Over time, as the field of synthetic organic chemistry advanced, the utility of this compound as an intermediate became more apparent, leading to its use in the preparation of various other compounds. chemcess.comnih.gov
Nomenclature and Synonyms in Scholarly Literature
In scholarly literature, this compound is referred to by several systematic and common names. This variety in nomenclature necessitates a clear understanding to avoid ambiguity when consulting different research sources. The IUPAC name provides a precise description of the molecular structure, while other synonyms are also frequently encountered. nih.gov
1,1-Dichloro-2,2-diethoxyethane
This is the preferred IUPAC name for the compound. nih.gov It explicitly details the arrangement of the substituents on the two-carbon (ethane) chain. The "1,1-dichloro" indicates two chlorine atoms on the first carbon, and "2,2-diethoxy" signifies two ethoxy groups on the second carbon.
2,2-Dichloro-1,1-diethoxyethane
While less common than the IUPAC preferred name, this synonym is also used and accurately describes the same molecule. nih.govcymitquimica.com The numbering of the carbon chain is simply reversed compared to the IUPAC name.
Acetaldehyde (B116499), dichloro-, diethyl acetal
This name is based on the functional group classification. sigmaaldrich.comcymitquimica.com It identifies the compound as a diethyl acetal derivative of dichloroacetaldehyde. Other common synonyms found in the literature include dichloroacetal and dichloroacetal diethylacetal. nih.govcymitquimica.com
This compound in Academic Research: A Focused Examination
This compound, a halogenated acetal, serves as a significant building block and intermediate in various fields of chemical research. Its unique structural features, including the presence of two chlorine atoms and a diethyl acetal group, impart distinct reactivity that is leveraged in the synthesis of a range of organic compounds. This article explores the role of this compound in academic research, focusing on its properties, synthesis, and specific applications as documented in scientific literature. The compound is systematically known by several names, including 1,1-dichloro-2,2-diethoxyethane, and is often referred to by the common name dichloroacetal.
4 Dichloroacetal
The term "dichloroacetal" is a common synonym for this compound. Under this name, its chemical properties and reactivity have been a subject of academic inquiry.
Dichloroacetal is a colorless liquid with a characteristic boiling point of approximately 183-184 °C and a density of about 1.138 g/mL at 25 °C. orgsyn.org These physical properties are foundational for its handling and purification in a laboratory setting.
From a chemical reactivity perspective, dichloroacetal undergoes several key transformations that are exploited in organic synthesis. One of the primary reactions is hydrolysis. In the presence of an acid catalyst, the acetal group can be cleaved to yield dichloroacetaldehyde and ethanol. nih.gov Kinetic studies have shown that this hydrolysis follows pseudo-first-order kinetics in acidic conditions (pH 1–3). nih.gov Conversely, the compound exhibits greater stability under basic conditions (pH 8–10), a phenomenon attributed to the electron-withdrawing effect of the chlorine atoms which stabilize the acetal linkage. nih.gov
The chlorine atoms on the α-carbon are susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, making dichloroacetal a versatile precursor for more complex molecules. For instance, reaction with nucleophiles can lead to the formation of diethoxyacetaldehyde. nih.gov
5 Ethane, 1,1-dichloro-2,2-diethoxy-
The systematic IUPAC name for this compound is 1,1-dichloro-2,2-diethoxyethane. mycancergenome.orgnih.govresearchgate.net This nomenclature precisely describes the molecular structure: a two-carbon ethane backbone substituted with two chlorine atoms on one carbon and two ethoxy groups on the other.
Detailed Research Findings
In academic research, 1,1-dichloro-2,2-diethoxyethane is a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov One notable application is its use as a precursor in the synthesis of the diuretic drug trichlormethiazide (B1682463) and the cytostatic agent mitotane. nih.gov Mitotane, chemically known as 1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane, is a derivative of DDT and is used in the treatment of adrenocortical carcinoma. nih.govmycancergenome.org
The compound also finds application in the synthesis of various heterocyclic compounds. nih.gov Its reaction with phenols in the presence of a strong acid can lead to the formation of benzofuran (B130515) derivatives. For example, the reaction with p-chlorophenol in the presence of acetic acid has been shown to produce the corresponding acetal. mycancergenome.org
Furthermore, 1,1-dichloro-2,2-diethoxyethane is utilized in the production of polymers. nih.gov The diethyl acetal structure can enhance the stability and reactivity of the resulting polymers, making them suitable for high-performance materials. nih.gov It is also employed in the formulation of adhesives and coatings where stable chemical bonds are crucial for durability. nih.gov
In the realm of analytical chemistry, deuterated forms of related compounds have been studied using deuterium (B1214612) NMR spectroscopy to elucidate reaction mechanisms, such as the formation of DDD from DDT. researchgate.net The spectroscopic characteristics of 1,1-dichloro-2,2-diethoxyethane itself are well-documented, providing a basis for its identification and characterization in research settings.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂Cl₂O₂ | mycancergenome.orgnih.govresearchgate.net |
| Molecular Weight | 187.06 g/mol | orgsyn.orgmycancergenome.orgnih.gov |
| Boiling Point | 183-184 °C | orgsyn.org |
| Density | 1.138 g/mL at 25 °C | orgsyn.org |
| Refractive Index | n20/D 1.436 | orgsyn.org |
| CAS Number | 619-33-0 | orgsyn.orgmycancergenome.orgnih.govresearchgate.net |
Table 2: Spectroscopic Data of 1,1-dichloro-2,2-diethoxyethane
| Spectroscopic Technique | Key Features | Source(s) |
| ¹H NMR (in CDCl₃) | δ 5.60 (d, 1H), 4.62 (d, 1H), 3.7-3.8 (m, 4H), 1.27 (t, 6H) | researchgate.net |
| ¹³C NMR | Data available in spectral databases. | nih.gov |
| Infrared (IR) Spectroscopy | C-O stretching (~1100 cm⁻¹), C-Cl vibrations (~650 cm⁻¹) | nih.gov |
| Mass Spectrometry (MS) | Available in NIST spectral libraries. | nih.govnih.gov |
Table 3: Reactivity of this compound
| Reaction Type | Reagents/Conditions | Products | Source(s) |
| Hydrolysis (Acidic) | H₃O⁺ | Dichloroacetaldehyde, Ethanol | nih.gov |
| Nucleophilic Substitution | Hydroxide (B78521) ions | Diethoxyacetaldehyde | nih.gov |
| Oxidation | Strong oxidizing agents | Dichloroacetic acid | nih.gov |
| Condensation with Benzenes | Sulfuric acid | trans-Stilbenes | researchgate.net |
| Preparation of dioctyl-acetal | Octanol, 4-methyl-benzene-sulphonic acid | Dichloro-acetaldehyde dioctyl-acetal | sciforum.net |
Structure
2D Structure
Properties
IUPAC Name |
1,1-dichloro-2,2-diethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O2/c1-3-9-6(5(7)8)10-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHLQZJRWKQATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(Cl)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060700 | |
| Record name | 1,1-Dichloro-2,2-diethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-33-0 | |
| Record name | Dichloroacetaldehyde diethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dichloro-2,2-diethoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dichloro-2,2-diethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dichloro-2,2-diethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.630 | |
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Synthetic Methodologies and Reaction Mechanisms of Dichloroacetaldehyde Diethyl Acetal
Established Preparation Methods for Dichloroacetaldehyde (B1201461) Diethyl Acetal (B89532)
The principal route for synthesizing dichloroacetaldehyde diethyl acetal involves the direct reaction of dichloroacetaldehyde with ethanol (B145695). This process is carefully controlled to optimize yield and purity.
Reaction of Dichloroacetaldehyde with Ethanol in the Presence of an Acid Catalyst
The synthesis is typically achieved by reacting dichloroacetaldehyde with ethanol using an acid catalyst, such as sulfuric acid. This reaction is an equilibrium process, and specific conditions are manipulated to favor the formation of the acetal product. fiveable.me
To drive the equilibrium towards the product, an excess of ethanol is often used. A common stoichiometric ratio is two molar equivalents of ethanol to one molar equivalent of dichloroacetaldehyde. This ensures that the dichloroacetaldehyde is fully converted to the desired diethyl acetal.
The reaction temperature is a critical parameter that influences the rate of acetal formation. The synthesis is typically carried out at an elevated temperature, generally in the range of 60–80°C, to ensure a reasonable reaction rate.
Acid catalysts are essential for this reaction as alcohols are weak nucleophiles and react slowly with aldehydes under neutral conditions. libretexts.orgopenstax.org Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are commonly employed. fiveable.mekhanacademy.orggoogle.com The catalyst protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by ethanol. libretexts.orgnumberanalytics.comchemistrysteps.com
Table 1: Key Parameters for the Synthesis of this compound
| Parameter | Details | Source(s) |
|---|---|---|
| Reactants | Dichloroacetaldehyde, Ethanol | |
| Catalyst | Sulfuric Acid (H₂SO₄) | khanacademy.org |
| Stoichiometry | 2:1 molar ratio of ethanol to aldehyde | |
| Temperature | 60–80°C |
Acetal Formation from Aldehydes and Alcohols: General Principles Applicable to this compound Synthesis
The formation of this compound follows the general mechanism of acetal formation from aldehydes and alcohols. This process involves a series of reversible steps initiated by acid catalysis. libretexts.orgopenstax.org
The first and crucial step in the acid-catalyzed formation of an acetal is the protonation of the carbonyl oxygen atom by the acid catalyst. fiveable.melibretexts.orglibretexts.org This protonation event significantly enhances the electrophilic character of the carbonyl carbon. numberanalytics.comyoutube.com The resulting resonance-stabilized cation makes the carbonyl group much more reactive towards nucleophilic attack by a weak nucleophile like an alcohol. libretexts.orgyoutube.com This activation of the carbonyl group is a fundamental principle that facilitates the subsequent steps of the reaction mechanism, leading to the formation of a hemiacetal and then the final acetal product. libretexts.orgopenstax.org
Nucleophilic Addition of Alcohol
The synthesis is initiated by the nucleophilic addition of an alcohol, typically ethanol, to the carbonyl carbon of an aldehyde or ketone. researchgate.netscbt.com In the case of this compound, ethanol acts as the nucleophile. Due to the electron-withdrawing nature of the two chlorine atoms, the carbonyl carbon of dichloroacetaldehyde is highly electrophilic and thus susceptible to nucleophilic attack. The reaction is generally acid-catalyzed, as the protonation of the carbonyl oxygen further enhances the electrophilicity of the carbonyl carbon. scbt.com
Hemiacetal Formation as Intermediate
The initial nucleophilic attack of ethanol on the protonated carbonyl group of dichloroacetaldehyde leads to the formation of a tetrahedral intermediate. Subsequent deprotonation of this intermediate results in the formation of a hemiacetal. researchgate.netscbt.com Hemiacetals are compounds containing both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon atom. Generally, hemiacetals are unstable intermediates and are not isolated. researchgate.net
Protonation of Hydroxyl Group and Water Elimination
Following the formation of the hemiacetal, the hydroxyl group is protonated by the acid catalyst. This protonation converts the hydroxyl group into a good leaving group (water). researchgate.netscbt.com The lone pair of electrons on the adjacent ether oxygen then assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized oxonium ion. scbt.com The removal of water is crucial as it drives the equilibrium of this reversible reaction towards the formation of the acetal. scbt.com
Second Nucleophilic Addition of Alcohol and Deprotonation
The positively charged oxonium ion is then attacked by a second molecule of ethanol. researchgate.netscbt.com This second nucleophilic addition results in a protonated acetal. Finally, deprotonation of this species, typically by a weak base such as water or another alcohol molecule, yields the final product, this compound, and regenerates the acid catalyst. scbt.com
Production from Dichloroacetaldehyde and Related Precursors
The industrial production of this compound typically involves the direct reaction of dichloroacetaldehyde with ethanol in the presence of an acid catalyst. Dichloroacetaldehyde itself can be produced through the chlorination of acetaldehyde (B116499) or paraldehyde. google.com Careful control of reaction conditions is necessary to minimize the formation of monochloroacetaldehyde and trichloroacetaldehyde (chloral) as byproducts. google.com
A common laboratory and industrial synthesis involves treating dichloroacetaldehyde with two equivalents of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is often heated, and water is removed azeotropically to drive the reaction to completion. nih.gov
Alternative and Emerging Synthetic Routes for this compound Derivatives
Research into more efficient and environmentally benign synthetic methods has led to the development of alternative routes for the synthesis of this compound and its derivatives.
Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlite IR-120), montmorillonite (B579905) clays, and zeolites, have been employed to facilitate the acetalization reaction. researchgate.netdocumentsdelivered.com These catalysts offer advantages in terms of ease of separation from the reaction mixture, reusability, and reduced corrosion issues compared to liquid acid catalysts. oru.edu The use of these catalysts can lead to high yields of the desired acetal.
Phase-Transfer Catalysis: Phase-transfer catalysis has been utilized for the synthesis of related acetal derivatives. For instance, the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal to propiolaldehyde diethyl acetal can be efficiently carried out using aqueous sodium hydroxide (B78521) in the presence of a phase-transfer agent like tetrabutylammonium (B224687) hydrogen sulfate. orgsyn.org This method offers milder reaction conditions and improved yields compared to traditional procedures.
Azeotropic Dehydration with Halogenated Solvents: A process for preparing chloroacetaldehyde (B151913) acetals from aqueous chloroacetaldehyde solutions has been developed that utilizes a halogenated solvent for the azeotropic removal of water. nih.gov This method is particularly useful for reactions involving low-boiling alcohols.
Enzymatic Catalysis: While not specifically documented for this compound, the use of enzymes, such as lipases, for the synthesis of other acetals represents an emerging green chemistry approach. tudelft.nl This methodology offers high selectivity under mild reaction conditions.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of various heterocyclic compounds, including those derived from acetals. nih.gov This technique can potentially be applied to the synthesis of this compound derivatives to reduce reaction times and improve efficiency.
Chemical Reactions and Transformation Pathways of this compound
This compound undergoes a variety of chemical transformations, making it a valuable building block in organic synthesis.
Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to dichloroacetaldehyde and ethanol. This reaction is essentially the reverse of its formation and is a common method for deprotection of the aldehyde functionality.
Oxidation: The acetal can be oxidized to form dichloroacetic acid under strong oxidizing conditions. Dichloroacetic acid and its derivatives have been investigated for their potential biological activities. nih.gov
Substitution Reactions: The two chlorine atoms on the α-carbon are susceptible to nucleophilic substitution. Reaction with nucleophiles such as hydroxide ions can lead to the formation of diethoxyacetaldehyde.
Synthesis of Heterocycles: this compound is a precursor for the synthesis of various heterocyclic compounds.
Nitrogen-Containing Heterocycles: It can be used to synthesize 1,2,3-triazoles. The tosylhydrazone of dichloroacetaldehyde reacts with ammonia (B1221849) and its derivatives to yield substituted 1,2,3-triazoles. nih.gov The acetal functionality can also be incorporated into more complex nitrogen-containing heterocyclic systems. beilstein-journals.orgresearchgate.netresearchgate.net
Oxygen-Containing Heterocycles: The reactivity of the acetal can be harnessed to construct various oxygen-containing ring systems. nih.govorganic-chemistry.orgclockss.org
Sulfur-Containing Heterocycles: The compound can also serve as a starting material for the synthesis of sulfur-containing heterocycles through various reaction pathways. nih.gov
Reactions with Organometallic Reagents: Like other acetals, this compound can react with organometallic reagents such as Grignard reagents. masterorganicchemistry.comgoogle.commasterorganicchemistry.com The outcome of these reactions can vary depending on the specific Grignard reagent and reaction conditions, potentially leading to substitution or other transformations.
Cycloaddition Reactions: Derivatives of dichloroacetaldehyde can participate in cycloaddition reactions. For example, dichloroketene, which can be generated from related precursors, undergoes [2+2] cycloaddition reactions with alkenes to form four-membered rings. rsc.org While not a direct reaction of the acetal itself, this highlights the potential of the dichloromethyl moiety in cycloaddition chemistry.
Below is a table summarizing some of the key reactions of this compound:
| Reaction Type | Reagents and Conditions | Product(s) |
| Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | Dichloroacetaldehyde, Ethanol |
| Oxidation | Strong oxidizing agent | Dichloroacetic acid |
| Substitution | Nucleophile (e.g., NaOH) | Diethoxyacetaldehyde |
| Heterocycle Synthesis | Dichloroacetaldehyde tosylhydrazone, NH₃ | 1,2,3-Triazoles |
Substitution Reactions of Chlorine Atoms
The chlorine atoms attached to the carbon adjacent to the acetal group are susceptible to substitution by various nucleophiles. evitachem.com This reactivity is attributed to the electron-withdrawing nature of the chlorine atoms, which polarizes the carbon-chlorine bond and makes the carbon atom electrophilic. evitachem.com
Nucleophilic Substitution by Hydroxide Ions to Form Diethoxyacetaldehyde
One of the notable substitution reactions of this compound is its interaction with hydroxide ions (OH⁻). In this reaction, the hydroxide ions act as nucleophiles, displacing the chlorine atoms to form diethoxyacetaldehyde. This transformation is a key step in the synthesis of various organic compounds.
The reaction proceeds through a nucleophilic substitution mechanism. The hydroxide ion attacks the carbon atom bonded to the chlorine atoms, leading to the displacement of a chloride ion. This process can occur sequentially, with one chlorine atom being substituted first, followed by the second.
Interaction with Other Nucleophiles
Beyond hydroxide ions, this compound can react with a range of other nucleophiles. The nature of the product formed depends on the specific nucleophile used. For instance, its reaction with other alcohols can lead to the formation of mixed acetals. These substitution reactions highlight the versatility of this compound as a building block in organic synthesis.
Hydrolysis of this compound
The acetal functional group in this compound is susceptible to hydrolysis, particularly under acidic conditions. evitachem.com This reaction cleaves the acetal, yielding dichloroacetaldehyde and ethanol.
Acid-Catalyzed Hydrolysis to Dichloroacetaldehyde and Ethanol
The hydrolysis of this compound is most efficiently carried out in the presence of an acid catalyst. google.comgoogle.com The acid facilitates the reaction by protonating one of the oxygen atoms of the acetal, making it a better leaving group. youtube.comyoutube.comyoutube.comlibretexts.orgyoutube.comopenstax.org
Cl₂CHCH(OC₂H₅)₂ + H₂O --(H⁺)--> Cl₂CHCHO + 2 C₂H₅OH
Interactive Data Table: Reaction Parameters for the Hydrolysis of this compound
| Parameter | Condition | Effect on Reaction |
| Catalyst | Acid (e.g., HCl, H₂SO₄) | Increases the rate of hydrolysis. google.comgoogle.com |
| pH | Acidic (pH 1-3) | Promotes hydrolysis. |
| pH | Basic (pH 8-10) | Resistant to hydrolysis. |
| Temperature | Elevated | Generally increases the reaction rate. |
The initial and crucial step in the acid-catalyzed hydrolysis is the protonation of one of the ether oxygen atoms of the acetal by the acid catalyst. youtube.comyoutube.comyoutube.comlibretexts.orgyoutube.comopenstax.orgmasterorganicchemistry.com This protonation converts the ethoxy group into a good leaving group (ethanol). Following protonation, the C-O bond cleaves, and a molecule of ethanol departs. The resulting carbocation is stabilized by resonance from the adjacent oxygen atom. A water molecule then attacks the carbocation, and subsequent deprotonation yields the hemiacetal intermediate. Further protonation of the remaining ethoxy group, followed by the departure of a second ethanol molecule and attack by water, ultimately leads to the formation of dichloroacetaldehyde.
Kinetic studies of the acid-catalyzed hydrolysis of acetals, including those similar to this compound, often reveal that the reaction follows pseudo-first-order kinetics, especially when water is present in a large excess. sfu.ca Under these conditions, the concentration of water remains effectively constant throughout the reaction, and the rate of degradation of the acetal is directly proportional to its concentration. For similar acetals, kinetic studies at a pH range of 1–3 have shown pseudo-first-order degradation. The resistance to hydrolysis under basic conditions (pH 8–10) is attributed to the electron-withdrawing chlorine atoms, which stabilize the acetal oxygen.
Resistance to Hydrolysis under Basic Conditions
This compound exhibits notable stability under basic conditions. Resistance to hydrolysis is observed in a pH range of 8 to 10. This stability is attributed to the powerful electron-withdrawing nature of the two chlorine atoms on the adjacent carbon. These groups stabilize the acetal oxygen atoms, making them less susceptible to nucleophilic attack by hydroxide ions. Theoretical studies using Density Functional Theory (DFT) calculations support this observation, indicating a higher activation energy for the cleavage of the acetal bond when mediated by a base.
In contrast, under acidic conditions (pH 1–3), the acetal readily undergoes hydrolysis to yield dichloroacetaldehyde and ethanol. evitachem.com Kinetic studies have shown that this degradation follows pseudo-first-order kinetics.
| Condition | Reactivity | pH Range | Products | Kinetic Data (at 25°C) |
| Acidic | Hydrolysis | 1–3 | Dichloroacetaldehyde, Ethanol | k = 0.12 h⁻¹ |
| Basic | Resistant to Hydrolysis | 8–10 | No significant reaction | High activation energy |
| Data derived from kinetic studies and DFT calculations. |
Oxidation Reactions
The oxidation of this compound is a key transformation, leading to products with significant biological and chemical relevance.
Formation of Dichloroacetic Acid under Strong Oxidizing Conditions
Under the influence of strong oxidizing agents, such as potassium permanganate, this compound is converted to dichloroacetic acid. This reaction represents a fundamental pathway for the compound's transformation. The metabolic fate of the acetal often involves an analogous oxidation process. nih.gov Following in vivo hydrolysis to dichloroacetaldehyde, the intermediate aldehyde is readily oxidized within mammalian systems to form dichloroacetic acid. nih.gov Studies have confirmed the presence of dichloroacetic acid as a metabolite in urine after the administration of dichloroacetaldehyde hydrate. nih.gov
Cyclization Reactions and Heterocycle Synthesis
Dichloroacetaldehyde and its acetals are valuable precursors in the synthesis of heterocyclic compounds. nih.gov A notable application is in the production of the diuretic drug trichlormethiazide (B1682463), a complex heterocyclic molecule. nih.gov
Reactions with Amines and Other Nucleophiles
The synthesis of heterocyclic structures from this compound often involves its reaction with amines and other difunctional nucleophiles. youtube.com These reactions typically proceed via a condensation mechanism. youtube.com The acetal first undergoes hydrolysis under weakly acidic conditions to generate the highly reactive dichloroacetaldehyde in situ. This aldehyde then reacts with a primary amine to form an imine, also known as a Schiff base, with the elimination of a water molecule. youtube.com
The use of a weak acid catalyst is crucial in these condensations. A strong acid would protonate the amine reactant, rendering it non-nucleophilic, thereby halting the reaction. youtube.com When a nucleophile containing two functional groups (e.g., a diamine or an amino-thiol) is used, an initial imine formation can be followed by an intramolecular cyclization step, leading to the formation of a stable heterocyclic ring. This strategy is widely employed in the synthesis of various heterocycles. youtube.com Similar condensation reactions can occur with other nitrogen nucleophiles, such as hydroxylamine (B1172632) and hydrazine (B178648) derivatives, to form oximes and hydrazones, respectively. youtube.com
Electrophilic Species Formation and Interaction with Biomolecules
The biological activity of this compound is linked to its ability to act as a precursor to a reactive electrophilic species. In aqueous environments, particularly under acidic conditions found in some biological compartments, the acetal hydrolyzes to release dichloroacetaldehyde.
Dichloroacetaldehyde is a known irritant to the eyes and mucous membranes, a characteristic typical of reactive electrophilic aldehydes. nih.gov This electrophilicity allows it to interact with various biological macromolecules. The aldehyde group can react with nucleophilic sites on biomolecules, such as the amine groups of amino acid residues in proteins or the nitrogen atoms in DNA bases. nih.gov This ability to form covalent adducts with biomolecules is believed to be a primary mechanism behind its biological effects.
Degradation Pathways
The degradation of this compound is initiated by its hydrolysis to dichloroacetaldehyde and ethanol. evitachem.com The resulting dichloroacetaldehyde is a known metabolite of several other chemical compounds, indicating established pathways for its further transformation in biological and environmental systems. nih.gov
It is recognized as an environmental transformation product of the insecticide Dichlorvos and a metabolite of trichlorfon, vinylidene chloride, and both cis- and trans-1,2-dichloroethylene. nih.gov In mammals, dichloroacetaldehyde is primarily processed through two main routes: oxidation to dichloroacetic acid or reduction to the corresponding dichloroethanol. nih.gov
| Precursor Compound | Resulting Metabolite/Product |
| Dichlorvos | Dichloroacetaldehyde |
| Trichlorfon | Dichloroacetaldehyde |
| Vinylidene chloride | Dichloroacetaldehyde |
| cis-1,2-Dichloroethylene | Dichloroacetaldehyde |
| trans-1,2-Dichloroethylene | Dichloroacetaldehyde |
| Dichloroacetaldehyde | Dichloroacetic acid, Dichloroethanol |
| Table summarizing the role of dichloroacetaldehyde as a common intermediate in various degradation pathways. nih.gov |
Applications in Advanced Organic Synthesis and Materials Science
Dichloroacetaldehyde (B1201461) Diethyl Acetal (B89532) as a Versatile Reagent in Chemical Synthesis
The reactivity of dichloroacetaldehyde diethyl acetal (DCAEA) makes it an important reagent in the field of organic synthesis. The presence of two chlorine atoms on the α-carbon and the diethyl acetal functional group provides multiple reaction sites, enabling the construction of diverse chemical structures.
Preparation of Organochlorine Compounds
This compound is utilized in the synthesis of other organochlorine compounds. The two chlorine atoms can undergo nucleophilic substitution reactions. In these reactions, nucleophiles, such as hydroxide (B78521) ions, can replace the chlorine atoms, leading to the formation of different substituted products like diethoxyacetaldehyde. This transformation allows for the introduction of various functional groups, expanding the synthetic utility of the starting material.
Synthesis of Heterocyclic Compounds
The compound is a valuable precursor for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. DCAEA can participate in cyclization reactions with molecules containing multiple nucleophilic sites, such as amines. core.ac.uk These reactions lead to the formation of complex ring systems that are foundational to medicinal chemistry. Dichloroacetaldehyde, the deprotected form of DCAEA, is recognized as a useful synthon for heterocyclic chemistry due to its adjacent reactive functionalities. core.ac.uk
Role in Synthesis of Complex Organic Molecules
The strategic use of this compound extends to the synthesis of complex organic molecules. A notable application is its role as a reagent in the condensation reaction with benzenes in the presence of sulfuric acid to prepare trans-stilbenes. This reaction highlights its utility in forming carbon-carbon bonds and constructing larger, more intricate molecular frameworks.
Utilization in Pharmaceutical Intermediate Synthesis
The versatility of this compound has established it as a significant intermediate in the synthesis of pharmaceutical compounds. google.com Its ability to introduce specific structural motifs is crucial for building the complex molecules required for therapeutic applications.
Development of Bioactive Compounds
Research has demonstrated the use of this compound as a starting material for the development of novel bioactive compounds. In one study, its structure was chemically modified through a series of reactions to generate new compounds with significant anti-inflammatory properties. This research underscores the potential of DCAEA as a scaffold for creating new therapeutic agents.
Intermediate in the Synthesis of Specific Pharmaceuticals (e.g., Mitotane)
This compound and its corresponding aldehyde are key intermediates in the synthesis of the pharmaceutical drug Mitotane. nih.gov Mitotane, also known as o,p'-DDD, is an adrenocortical suppressant used in the treatment of adrenal gland cancer. nih.gov The synthesis involves the condensation of dichloroacetaldehyde with chlorobenzene. drugfuture.com The acetal serves as a stable precursor to dichloroacetaldehyde, which can be hydrolyzed under acidic conditions to reveal the reactive aldehyde needed for the condensation step. orgsyn.org This process ultimately yields 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDD) and its isomers, including the active pharmaceutical ingredient Mitotane. nih.govdrugfuture.com
Research Findings: Synthetic Applications of this compound
| Application | Reactants | Key Transformation | Product Class |
| Organochlorine Synthesis | This compound, Nucleophiles (e.g., OH⁻) | Nucleophilic substitution of chlorine atoms | Substituted diethoxyethanes |
| Heterocyclic Synthesis | This compound, Amines or other dinucleophiles | Cyclization reaction | Heterocyclic compounds |
| Complex Molecule Synthesis | This compound, Benzenes, Sulfuric acid | Condensation reaction | trans-Stilbenes |
| Pharmaceutical Synthesis | Dichloroacetaldehyde, Chlorobenzene | Condensation reaction | 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), Mitotane nih.govdrugfuture.com |
Role as a Reference Standard in Drug Development
In the realm of drug development and safety assessment, acetals and their derivatives are often used as certified reference materials for analytical and quality control purposes. sigmaaldrich.comsigmaaldrich.com While this compound is available as an analytical standard, its more direct role is linked to the metabolism and analysis of related compounds used in both agrochemical and pharmaceutical contexts. hpst.czhplc.skteknokroma.eshplc.sk
For instance, the organophosphate pesticide Trichlorfon, which has been investigated for therapeutic uses, degrades into various products, including dichloroacetaldehyde. nih.gov Consequently, this compound serves as a crucial reference standard for the gas chromatographic analysis of such compounds. adventchembio.comnih.gov Its availability as a certified standard is essential for:
Metabolite Identification: Accurately identifying and quantifying metabolites of parent compounds like Trichlorfon in biological and environmental samples. nih.gov
Purity and Stability Testing: Ensuring the purity of active pharmaceutical ingredients (APIs) and monitoring their degradation pathways, where dichloroacetaldehyde derivatives may appear as impurities.
Isotopomer Analysis: It has been used in deuterium (B1214612) NMR spectroscopy to help elucidate the formation pathways of environmental pollutants like DDT and its by-product DDD, which involves similar chlorinated aldehyde intermediates. plos.org
The use of stable isotope dilution methods combined with gas chromatography-mass spectrometry (GC-MS) for analyzing acetals highlights the need for reliable standards to ensure accuracy in complex matrices like wine, a principle that extends to pharmaceutical analysis. epa.gov
Agrochemical Applications
The compound is a key intermediate in the synthesis of various agrochemicals, where the dichloro-functional group is a critical component for biological activity.
Formulation of Herbicides and Pesticides
This compound and its structural analogs are utilized in the formulation of herbicides and pesticides. Its reactivity makes it a valuable precursor for creating complex active ingredients. The related Dichloroacetaldehyde dimethyl acetal is explicitly identified as a herbicide intermediate and a known degradation product of the insecticide Trichlorfon. Chloro-substituted acetals, in general, are recognized as important intermediates in the agrochemical industry. Furthermore, a New Zealand government notice on hazardous substances lists this compound in the context of chemicals that may be used in pesticide formulations. victoria.ac.nz
Starch Modifications for Biodegradable Materials
While the direct application of this compound for starch modification is not prominently documented in the reviewed literature, its potential use has been suggested for creating biodegradable films and coatings. The modification of starch is a significant area of research for developing sustainable materials. This process typically involves introducing new functional groups to the native starch molecule to alter its physical properties, such as water resistance and thermoplasticity. One common method involves oxidation to create dialdehyde (B1249045) starch, which acts as a cross-linker to enhance mechanical and barrier properties, contributing to the development of eco-friendly packaging.
Materials Science Applications
In materials science, the compound's unique structure contributes to the synthesis of specialized polymers and high-performance adhesives.
Adhesives and Coatings Development
The ability of this compound to form stable chemical bonds makes it a valuable component in the development of advanced adhesives and coatings. Its inclusion in formulations can lead to products with enhanced durability and high resistance to environmental factors such as moisture and chemical exposure.
Data and Findings
Table 1: Summary of Applications
| Area | Specific Application | Function | References |
|---|---|---|---|
| Drug Development | Reference Standard | Analytical marker for metabolites and impurities | sigmaaldrich.com, sigmaaldrich.com, nih.gov, hpst.cz |
| Agrochemicals | Herbicide & Pesticide Formulation | Intermediate and precursor for active ingredients | , victoria.ac.nz |
| Agrochemicals | Starch Modification | Suggested for enhancing properties of biodegradable films | |
| Materials Science | Polymer Production | Enhances polymer stability and reactivity |
| Materials Science | Adhesives & Coatings | Forms stable bonds for durable and resistant products | |
Table 2: Key Research Findings
| Finding | Context | Significance | References |
|---|---|---|---|
| Serves as an analytical reference material. | Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. | Essential for quality control, purity testing, and identification of metabolites (e.g., from Trichlorfon) and by-products (e.g., in DDT synthesis). | plos.org, hpst.cz, hplc.sk, teknokroma.es, hplc.sk |
| Used as an intermediate in agrochemicals. | Synthesis of herbicides and pesticides. | The dichloro-moiety is often crucial for the biological activity of the final product. | , victoria.ac.nz |
Toxicological and Mechanistic Studies of Dichloroacetaldehyde Diethyl Acetal and Its Metabolites
Metabolic Pathways of Dichloroacetaldehyde (B1201461) Diethyl Acetal (B89532)
The biological activity and toxicological profile of dichloroacetaldehyde diethyl acetal are intrinsically linked to its metabolism. The primary metabolic processes involve its conversion into more reactive compounds through oxidation and hydrolysis. Its metabolism is thought to occur predominantly in the liver. These pathways generate metabolites that can interact with cellular components, leading to potential toxicity.
This compound can be metabolized to dichloroacetic acid (DCA). This biotransformation is a critical step, as DCA is a known biologically active molecule with its own distinct toxicological profile. The process can occur under strong oxidizing conditions within the biological system. Dichloroacetic acid has been identified as a urinary metabolite following exposure to dichloroacetaldehyde, confirming this metabolic route. nih.gov
In the presence of water, particularly under acidic conditions, this compound undergoes hydrolysis to yield its parent aldehyde, dichloroacetaldehyde, and two molecules of ethanol (B145695). Acetal hydrolysis is a well-established chemical reaction catalyzed by acid. masterorganicchemistry.comlibretexts.org The reaction involves protonation of one of the ether oxygens, followed by the elimination of an ethanol molecule to form an oxonium ion. Subsequent attack by water and deprotonation leads to a hemiacetal, which then breaks down to form the final aldehyde and another ethanol molecule. libretexts.org This metabolic step is significant because it releases dichloroacetaldehyde, a reactive aldehyde.
The metabolic breakdown of this compound, particularly through its hydrolysis to dichloroacetaldehyde, can lead to the formation of electrophilic species. Aldehydes are inherently electrophilic at the carbonyl carbon. The presence of two chlorine atoms in dichloroacetaldehyde further enhances this electrophilicity. These reactive intermediates are capable of forming covalent bonds with nucleophilic sites in various biological molecules.
The electrophilic species generated from the metabolism of this compound are capable of interacting with cellular macromolecules, including proteins and nucleic acids. Such interactions can disrupt the normal function of these essential biomolecules. Covalent binding to proteins can lead to enzyme inhibition and disruption of cellular signaling pathways, while interaction with nucleic acids raises concerns about potential genotoxicity.
Hepatotoxicity and Liver Enzyme Elevation
Exposure to metabolites of this compound, notably dichloroacetic acid (DCA), is associated with hepatotoxicity. nih.gov Studies on related compounds have demonstrated that exposure can cause a significant increase in liver enzymes, which is an indicator of liver damage. In animal studies, DCA has been shown to induce toxic effects in the liver. nih.gov Chronic administration of DCA in drinking water to rats and mice resulted in increased liver-to-body weight ratios and vacuolization of the liver. oup.com These findings suggest that the metabolic conversion of this compound to DCA could contribute to liver damage.
Genotoxicity and Carcinogenicity Concerns of Related Compounds
The genotoxic and carcinogenic potential of this compound is primarily evaluated through the study of its major metabolites, dichloroacetaldehyde and dichloroacetic acid (DCA).
Dichloroacetaldehyde: While many haloacetaldehydes are recognized as being more cytotoxic and genotoxic than regulated disinfection byproducts, recent studies have provided a more nuanced view of dichloroacetaldehyde. researchgate.net A 2023 study using a yeast-based toxicogenomics assay found that while chloroacetaldehyde (B151913) and trichloroacetaldehyde were associated with genotoxicity, dichloroacetaldehyde showed a negative association. acs.orgnih.gov This suggests its genotoxic potential may be lower than other related haloacetaldehydes.
Dichloroacetic Acid (DCA): In contrast, DCA has been demonstrated to be a liver carcinogen in animal models. nih.gov It is not generally considered to be a genotoxic carcinogen, as many in vitro and in vivo tests for genotoxicity have not shown significant activity. oup.com Instead, its carcinogenic mechanism is thought to be related to other modes of action. Chronic exposure studies in male Fischer 344 rats and B6C3F1 mice have consistently shown that DCA induces hepatocellular neoplasms, including adenomas and carcinomas. nih.govwho.int For instance, one study noted that exposure to 0.5 g/L of DCA in drinking water for 100 weeks increased hepatocellular neoplasia in male rats. nih.gov Another study in male B6C3F1 mice found that a concentration of 0.5 g/L in drinking water for 104 weeks led to hepatocellular carcinomas in 63% of treated animals, compared to 10% in controls. who.int
Table 1: Hepatocarcinogenicity of Dichloroacetic Acid (DCA) in Male B6C3F1 Mice
Data from a study where mice were administered DCA in drinking water for 104 weeks.
| DCA Concentration (g/L) | Equivalent Dose (mg/kg bw/day) | Hepatocellular Carcinomas Incidence | Hepatocellular Adenomas Incidence |
| 0 (Control) | 0 | 10% | 5% |
| 0.5 | 88 | 63% | 42% |
Source: Daniel et al., 1992, as cited by WHO, 2003. who.int
Table 2: Carcinogenicity of Dichloroacetic Acid (DCA) in Male Fischer 344 RatsData from a study where rats were exposed to DCA in drinking water for 103 weeks.
| Mean Daily Concentration (g/L) | Time-Weighted Mean Daily Dose (mg/kg bw/day) | Outcome |
| 0.05 | 3.6 | No Observed Effects Level (NOEL) |
| 0.5 | 40.2 | Increased hepatocellular neoplasia (carcinoma and adenoma) |
| 1.6 | 139 | Statistically significant increase in hepatocellular carcinoma |
Source: DeAngelo et al., 1996. nih.gov
Comparison with Related Halogenated Acetaldehyde (B116499) Derivatives
The toxicological profile of this compound is intrinsically linked to its structure as a halogenated acetaldehyde derivative. The nature and number of halogen atoms, as well as the acetal group, significantly influence its reactivity and biological interactions compared to other related compounds such as chloroacetaldehyde, trichloroacetaldehyde (chloral), and their respective acetals.
A key determinant of the toxicity of these compounds is their conversion to their corresponding aldehydes. This compound undergoes hydrolysis, particularly under acidic conditions, to form dichloroacetaldehyde and ethanol. The rate of this hydrolysis is crucial, as the resulting dichloroacetaldehyde is a reactive species. Kinetic studies have determined a pseudo-first-order degradation rate constant (k) of 0.12 h⁻¹ at 25°C for this compound in an acidic environment (pH 1–3), while it shows greater stability under basic conditions (pH 8–10). This stability in basic conditions is attributed to the electron-withdrawing nature of the chlorine atoms.
The toxicity of the parent acetal is therefore largely a function of the toxicity of the released aldehyde. A comparative analysis of the cytotoxicity and genotoxicity of various haloacetaldehydes in Chinese hamster ovary (CHO) cells reveals significant differences among these derivatives. The rank order for cytotoxicity was found to be: tribromoacetaldehyde (B85889) ≈ chloroacetaldehyde > dibromoacetaldehyde (B156388) ≈ bromochloroacetaldehyde ≈ dibromochloroacetaldehyde > iodoacetaldehyde > bromoacetaldehyde (B98955) ≈ bromodichloroacetaldehyde (B156420) > dichloroacetaldehyde > trichloroacetaldehyde. nih.gov This indicates that dichloroacetaldehyde is less cytotoxic than several other haloacetaldehydes, including the monochlorinated and some brominated analogues. nih.gov
In terms of genotoxicity, the ranking is different: dibromoacetaldehyde > chloroacetaldehyde ≈ dibromochloroacetaldehyde > tribromoacetaldehyde ≈ bromoacetaldehyde > bromodichloroacetaldehyde > bromochloroacetaldehyde ≈ dichloroacetaldehyde > iodoacetaldehyde. nih.gov Notably, trichloroacetaldehyde was not found to be genotoxic in this study. nih.gov This suggests that the type and number of halogen substitutions play a complex role in the genotoxic potential of these compounds.
The following tables provide a comparative overview of the toxicological data for dichloroacetaldehyde and related halogenated acetaldehyde derivatives.
Table 1: Comparative Cytotoxicity of Haloacetaldehydes in CHO Cells
| Compound | Cytotoxicity Ranking |
| Tribromoacetaldehyde | ~1 |
| Chloroacetaldehyde | ~1 |
| Dibromoacetaldehyde | ~3 |
| Dichloroacetaldehyde | 9 |
| Trichloroacetaldehyde | 10 |
Data sourced from a comparative study on haloacetaldehyde disinfection byproducts. nih.gov
Table 2: Comparative Genotoxicity of Haloacetaldehydes in CHO Cells
| Compound | Genotoxicity Ranking |
| Dibromoacetaldehyde | 1 |
| Chloroacetaldehyde | ~2 |
| Dichloroacetaldehyde | ~8 |
| Trichloroacetaldehyde | Not Genotoxic |
Data sourced from a comparative study on haloacetaldehyde disinfection byproducts. nih.gov
Impact on Biological Activity through Metabolic Pathways
The biological activity of this compound and its related halogenated derivatives is profoundly influenced by their metabolic transformation. The primary metabolic pathway initiating the bioactivity of this compound is its hydrolysis to dichloroacetaldehyde and ethanol. This initial step is critical as it unmasks the reactive aldehyde functional group.
Once formed, dichloroacetaldehyde can undergo several metabolic transformations, primarily oxidation and reduction. Oxidation of dichloroacetaldehyde leads to the formation of dichloroacetic acid (DCA). nih.gov This metabolite is of significant interest as it has known biological effects, including the inhibition of pyruvate (B1213749) dehydrogenase kinase, which can alter cellular metabolism. nih.gov In studies with mice, dichloroacetic acid was detected in the urine following the administration of dichloroacetaldehyde hydrate, confirming this metabolic pathway in vivo. nih.gov
The biological activity of dichloroacetaldehyde and its metabolites can be understood in the context of their chemical properties. Aldehydes are electrophilic and can react with nucleophilic sites on macromolecules such as proteins and DNA, leading to cellular damage and toxicity. The halogen atoms in dichloroacetaldehyde increase the electrophilicity of the carbonyl carbon, enhancing its reactivity.
The metabolic activation to reactive species is a common theme in the toxicology of halogenated solvents and alkanes. researchgate.net The formation of reactive metabolites can lead to various adverse effects, including cytotoxicity and genotoxicity. In the case of dichloroacetaldehyde, its metabolism to DCA represents a pathway to a biologically active molecule with its own distinct pharmacological and toxicological profile. nih.gov
Table 3: Metabolic Pathways and Resulting Biological Activity
| Parent Compound | Primary Metabolic Step | Key Metabolite(s) | Impact on Biological Activity |
| This compound | Hydrolysis | Dichloroacetaldehyde, Ethanol | Release of reactive aldehyde. |
| Dichloroacetaldehyde | Oxidation | Dichloroacetic Acid (DCA) | DCA has known metabolic effects, including inhibition of pyruvate dehydrogenase kinase. nih.gov |
| Dichloroacetaldehyde | Reduction | Dichloroethanol |
This table summarizes the key metabolic transformations and their implications for biological activity based on available research. nih.govnih.gov
Advanced Research Topics and Future Directions
Stereoselective Synthesis Involving Dichloroacetaldehyde (B1201461) Diethyl Acetal (B89532) and its Derivatives
The development of stereoselective synthesis methods is a significant area of modern organic chemistry, and while specific research on dichloroacetaldehyde diethyl acetal is not extensively detailed, the principles can be applied to its derivatives. The reactivity of the acetal and its chlorinated structure allows it to be a precursor in complex syntheses where stereochemistry is crucial.
For instance, derivatives of acetals are used in cyclization reactions to create heterocyclic compounds, which are valuable in medicinal chemistry. In these reactions, controlling the stereochemistry is often a key goal. Research on related compounds, such as the epimeric Z-geissoschizine and 19,20-dihydrogeissoschizine acetals, highlights the importance of determining stereochemical properties, which is heavily based on NMR measurements. sigmaaldrich.com Furthermore, asymmetric Michael additions, a powerful tool in stereoselective carbon-carbon bond formation, have been used to create chiral intermediates for synthesizing complex molecules. nih.gov This type of reaction could potentially be adapted for derivatives of this compound to produce chiral γ-nitroaldehydes, which are precursors to important pharmaceutical compounds. nih.gov
The general field of acetal synthesis has seen the development of methods that allow for the chemoselective acetalization of aldehydes in the presence of ketones, which is a step toward more controlled and selective reactions. google.com
Computational Studies and Theoretical Chemistry Approaches
Currently, there is a limited amount of publicly available research focused specifically on computational and theoretical chemistry studies of this compound. However, such approaches are invaluable for understanding the structural, electronic, and reactive properties of molecules.
Theoretical studies for similar acetal compounds often involve:
Conformational Analysis: Determining the most stable three-dimensional structures.
Reaction Mechanism Elucidation: Modeling reaction pathways, transition states, and intermediates to understand how the molecule participates in chemical transformations.
Prediction of Spectroscopic Properties: Calculating properties like NMR and IR spectra to aid in experimental characterization.
These computational tools could be applied to this compound to predict its reactivity, stability, and potential interactions with biological systems, guiding future experimental work.
Development of Novel Derivatizations and Their Research Applications
This compound serves as a versatile building block in organic synthesis due to its distinct reactivity. nih.gov The presence of two chlorine atoms and an acetal functional group allows for a range of chemical modifications, leading to novel derivatives with diverse applications. nih.govorgsyn.org
The compound readily participates in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other functional groups. orgsyn.org This reactivity is fundamental to creating a variety of organochlorine compounds and other chemical intermediates. nih.gov Additionally, it can be used in cyclization reactions with nucleophiles like amines to synthesize complex heterocyclic structures, which are significant scaffolds in medicinal chemistry. nih.gov
Research Findings on Derivatization Potential:
| Starting Material | Reaction Type | Product Type | Potential Application Area |
| This compound | Nucleophilic Substitution | Diethoxyacetaldehyde | Chemical Intermediate |
| This compound | Cyclization with Amines | Heterocyclic Compounds | Medicinal Chemistry |
Dichloroacetaldehyde Dimethyl Acetal as a Herbicide Intermediate
A key derivative, dichloroacetaldehyde dimethyl acetal, has been identified as an intermediate in the production of herbicides. patsnap.comthieme-connect.deseab.gov.sg It is also known as a degradation product of Trichlorfon, an organophosphorus pesticide. patsnap.comthieme-connect.deseab.gov.sg This connection highlights its relevance in the agrochemical industry and in environmental studies concerning pesticide breakdown.
1-Bromo-dichloroacetaldehyde Diethyl Acetal in Analytical Studies of Halogenated Acetaldehydes in Drinking Water
There is no information available in the search results regarding the specific compound "1-Bromo-dichloroacetaldehyde diethyl acetal" or its use in analytical studies. However, the broader class of halogenated acetaldehydes is a subject of concern as disinfection byproducts (DBPs) in drinking water. patsnap.com Analytical standards for various chlorinated and brominated acetaldehydes are used to quantify their presence in water samples, but the specific bromo-dichloro derivative is not mentioned among the commercially available standards. patsnap.com Studies have focused on the detection of compounds like chloral (B1216628) hydrate, dichloroacetaldehyde, and various bromo- and chloro-substituted acetaldehydes that form depending on the water treatment process and the presence of bromide ions. nih.govpatsnap.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. While specific studies on green synthesis of this compound are not detailed, general green approaches to acetalization are well-documented and applicable.
Key green chemistry strategies for acetal synthesis include:
Use of Heterogeneous Catalysts: Employing solid acid catalysts, such as natural kaolin, which can be easily separated from the reaction mixture and potentially reused, reducing waste.
Photocatalysis: Using light to drive the reaction, often under milder conditions (room temperature) and with low catalyst loading. This method minimizes energy consumption and waste generation.
Sustainable Solvents and Reagents: Utilizing environmentally benign solvents or using the alcohol reactant as both the solvent and coupling agent to reduce the use of volatile organic compounds.
Improved Industrial Processes: Developing more efficient industrial processes, such as those that improve yield and reduce chemical consumption through techniques like azeotropic distillation to remove water and drive the reaction equilibrium.
Examples of Green Acetalization Methods:
| Method | Catalyst/Conditions | Advantages |
| Heterogeneous Catalysis | Algerian natural kaolin | Chemoselective, 75% conversion |
| Photocatalysis | Acid red 52, yellow light | Room temperature, low catalyst loading, 75-93% yields |
| Solvent/Catalyst System | Cyclopentylmethylether, ammonium (B1175870) salts | Nearly quantitative yield |
Environmental Fate and Degradation Studies
Direct studies on the environmental fate and degradation of this compound are limited. However, its structural relationship to other organochlorine compounds and its role as a derivative of known pesticides provide insight into its likely environmental behavior.
Dichloroacetaldehyde dimethyl acetal is known to be a degradation product of the pesticide Trichlorfon, indicating that it can be formed in the environment from other parent compounds. seab.gov.sg For related organochlorine pesticides like chlorothalonil (B1668833), major degradation pathways include photolysis (breakdown by sunlight) and transformation by both aerobic and anaerobic microbes. It is plausible that this compound would undergo similar degradation processes. Hydrolysis, particularly under basic conditions, is another potential pathway for dissipation in the environment.
The high soil adsorption coefficient of compounds like chlorothalonil suggests they bind strongly to soil and sediment, which limits their contamination of groundwater. While the specific properties of this compound have not been detailed, its organochlorine nature suggests that its mobility and persistence in soil and water systems would be important areas for future environmental research.
Role in Fundamental Understanding of Acetal Chemistry and Nucleophilic Additions
This compound (Cl₂CHCH(OC₂H₅)₂) serves as a significant model compound for probing the fundamental principles of acetal chemistry and nucleophilic addition reactions. Its unique structure, featuring two strongly electron-withdrawing chlorine atoms on the carbon adjacent to the acetal center, provides a powerful tool for elucidating the electronic effects that govern reaction mechanisms and kinetics.
The study of acetal hydrolysis, a cornerstone of understanding their chemistry, is particularly informed by the behavior of chlorinated acetals. The generally accepted mechanism for acid-catalyzed acetal hydrolysis involves protonation of one of the alkoxy groups, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion intermediate. osti.govchemistrysteps.com This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which is further hydrolyzed to an aldehyde or ketone. chemistrysteps.com The rate-determining step in this process is typically the formation of the oxocarbenium ion. masterorganicchemistry.com
The presence of the two chlorine atoms in this compound dramatically influences the stability of the key oxocarbenium ion intermediate. Through the inductive effect, the highly electronegative chlorine atoms pull electron density away from the reaction center. This destabilizes the developing positive charge on the carbon of the oxocarbenium ion, thereby slowing down the rate of hydrolysis compared to non-chlorinated acetals. gla.ac.uk Research on the hydrolysis of substituted acetals has demonstrated that electron-withdrawing groups decrease the rate of hydrolysis, a finding exemplified by the behavior of compounds like this compound. nih.gov
This retardation of the hydrolysis rate makes this compound an excellent substrate for studying the finer details of the reaction mechanism. For instance, in cases where the formation of the oxocarbenium ion is significantly slowed, other steps in the reaction sequence may become partially or fully rate-limiting. This allows for the investigation of aspects of the reaction that are otherwise kinetically invisible.
Furthermore, the electronic perturbation introduced by the chlorine atoms provides a valuable benchmark for constructing linear free-energy relationships, such as Hammett plots. By comparing the hydrolysis rates of a series of acetals with varying electronic substituents, including the dichloro- derivative, a quantitative understanding of how electronic effects are transmitted through the molecular framework can be developed. Studies on the hydrolysis of benzylidene acetals have shown a strong correlation between the reaction rate and the electronic nature of the substituents, yielding significant negative ρ (rho) values, which indicates a substantial buildup of positive charge in the transition state. nih.gov Although specific data for this compound is not detailed in the provided results, its position within such a series would be at the extreme end of electron withdrawal, providing a crucial data point.
The study of nucleophilic substitution on halogenated cyclic acetals has provided further insights that are applicable to acyclic systems like this compound. Research has shown that the stereoselectivity of such reactions can be high and is influenced by the nature of the nucleophile. These observations are consistent with the reaction proceeding through an open-form oxocarbenium ion, rather than a bridged halonium ion. researchgate.net Computational studies have corroborated that these open-form oxocarbenium ions are the reactive intermediates. researchgate.net The stability of these halogen-substituted oxocarbenium ions is a subject of detailed study, with both hyperconjugative effects and through-space electrostatic interactions playing a role. researchgate.net this compound, with its two chlorine atoms, presents a compelling case for investigating the interplay of these stabilizing and destabilizing electronic factors.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 619-33-0 | C₆H₁₂Cl₂O₂ | 187.06 | 183-184 |
| Chloroacetaldehyde (B151913) diethyl acetal | 621-62-5 | C₆H₁₃ClO₂ | 152.62 | 157 |
| Acetaldehyde (B116499) diethyl acetal | 105-57-7 | C₆H₁₄O₂ | 118.17 | 102-104 |
Q & A
Q. What are the standard synthetic routes for dichloroacetaldehyde diethyl acetal, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is typically synthesized via acetal formation by reacting dichloroacetaldehyde with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). Key parameters include stoichiometric control (2:1 molar ratio of ethanol to aldehyde) and temperature regulation (60–80°C). Purity optimization involves fractional distillation (bp ~157°C, density ~1.018 g/cm³) and GC-MS analysis to monitor byproducts like unreacted aldehyde or diethyl ether . Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate) is recommended for high-purity yields (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the acetal structure (e.g., ethoxy group protons at δ 1.2–1.4 ppm, Cl-C-CH(OEt)₂ protons at δ 4.5–5.0 ppm) .
- IR Spectroscopy : Key peaks include C-O stretching (~1100 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .
- GC-MS : Use a polar capillary column (e.g., DB-WAX) to separate isomers and detect impurities. Reference NIST spectral libraries for validation .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions.
- PPE : Nitrile gloves, goggles, and lab coats are mandatory. Avoid skin contact, as chloroacetals may hydrolyze to toxic aldehydes .
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products (e.g., dimerization) during large-scale synthesis?
- Methodological Answer :
- Kinetic Control : Lower reaction temperatures (<60°C) and shorter reaction times reduce dimerization.
- Catalyst Screening : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to suppress aldol condensation .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track aldehyde conversion and adjust ethanol feed rates dynamically .
Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Hydrolysis : The acetal cleaves via protonation of the oxygen, forming dichloroacetaldehyde and ethanol. Kinetic studies (pH 1–3) show pseudo-first-order degradation (k = 0.12 h⁻¹ at 25°C) .
- Basic Conditions : Resistance to hydrolysis is observed (pH 8–10), attributed to electron-withdrawing Cl groups stabilizing the acetal oxygen. DFT calculations support this by showing higher activation energy for base-mediated cleavage .
Q. How should researchers resolve contradictions in reported physical properties (e.g., boiling point, solubility)?
- Methodological Answer :
- Cross-Validation : Compare data from multiple sources (e.g., NIST, Kanto Reagents) and replicate measurements using calibrated equipment .
- Solubility Studies : Use shake-flask methods with HPLC quantification. For example, logP values vary due to impurities; ultra-pure samples (≥99%) yield consistent logP ≈ 1.8 .
Q. What strategies enable the use of this compound as a precursor in medicinal chemistry (e.g., prodrug design)?
- Methodological Answer :
- Prodrug Activation : Design pH-sensitive prodrugs where the acetal hydrolyzes in vivo to release dichloroacetaldehyde, a known antiproliferative agent. Test hydrolysis rates in simulated gastric fluid (pH 1.2) vs. plasma (pH 7.4) .
- Conjugation Techniques : Couple the acetal to bioactive molecules (e.g., via Mitsunobu reaction) and evaluate cytotoxicity in cell lines (e.g., HepG2) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
